molecular formula C10H11N3 B11916903 6-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile

6-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile

Cat. No.: B11916903
M. Wt: 173.21 g/mol
InChI Key: RCSINPJWBFIAIG-UHFFFAOYSA-N
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Description

6-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile is a nitrogen-containing heterocyclic compound. It belongs to the class of naphthyridines, which are known for their diverse biological activities and applications in medicinal chemistry . This compound has garnered interest due to its potential pharmacological properties and its role as a building block in the synthesis of more complex molecules.

Preparation Methods

The synthesis of 6-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile can be achieved through various synthetic routes. One common method involves the reaction of methyl-5-bromo-8-(tosyloxy)-1,6-naphthyridine-7-carboxylate with arylboronic acids . This reaction typically proceeds under palladium-catalyzed cross-coupling conditions, yielding monoarylated or diarylated products depending on the stoichiometry of the arylboronic acid used . Industrial production methods may involve similar synthetic strategies but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

6-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 6-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile involves its interaction with specific molecular targets. For instance, some derivatives of this compound have been shown to inhibit the activity of enzymes like HIV-1 integrase by binding to the allosteric lens-epithelium-derived-growth-factor-p75 (LEDGF/p75)-binding site . This inhibition prevents the integration of viral DNA into the host genome, thereby exerting antiviral effects.

Comparison with Similar Compounds

6-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile can be compared with other naphthyridine derivatives such as:

These compounds share similar structural features but differ in their functional groups and biological activities

Properties

Molecular Formula

C10H11N3

Molecular Weight

173.21 g/mol

IUPAC Name

6-methyl-7,8-dihydro-5H-1,6-naphthyridine-3-carbonitrile

InChI

InChI=1S/C10H11N3/c1-13-3-2-10-9(7-13)4-8(5-11)6-12-10/h4,6H,2-3,7H2,1H3

InChI Key

RCSINPJWBFIAIG-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=C(C1)C=C(C=N2)C#N

Origin of Product

United States

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